N-Methylpyridine-3-sulfonamide

Description

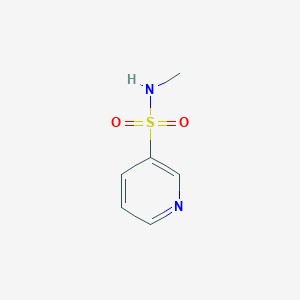

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-methylpyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-7-11(9,10)6-3-2-4-8-5-6/h2-5,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWJKIEGKFXYPIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501305511 | |

| Record name | N-Methyl-3-pyridinesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501305511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4847-34-1 | |

| Record name | N-Methyl-3-pyridinesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4847-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-3-pyridinesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501305511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methylpyridine-3-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to N-Methylpyridine-3-sulfonamide

The construction of this compound primarily involves the formation of the sulfonamide bond between a pyridine-3-sulfonyl moiety and methylamine (B109427). The efficiency and environmental impact of this synthesis are determined by the chosen route for the key intermediate, pyridine-3-sulfonyl chloride, and the conditions of the subsequent amination reaction.

Non-Catalytic Synthesis: The most conventional and widely employed method for synthesizing this compound is a non-catalytic, two-step process. This classic approach begins with the preparation of pyridine-3-sulfonyl chloride, followed by its reaction with methylamine.

Preparation of Pyridine-3-sulfonyl chloride: This key intermediate is typically synthesized from pyridine-3-sulfonic acid. A common laboratory method involves heating pyridine-3-sulfonic acid with a chlorinating agent such as phosphorus pentachloride (PCl₅), often in the presence of phosphorus oxychloride (POCl₃) as a solvent, which is then removed under vacuum. chemicalbook.com Another route starts from 3-aminopyridine, which undergoes a diazotization reaction followed by a sulfonyl chlorination, a method that can achieve high yields. google.com The reaction of the intermediate diazonium fluoroborate salt with thionyl chloride in the presence of a copper catalyst is an effective transformation. google.com

Formation of the Sulfonamide: The resulting pyridine-3-sulfonyl chloride is then reacted with methylamine. nih.gov This is a standard nucleophilic substitution reaction where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. A base, such as pyridine (B92270) or triethylamine, is typically added to neutralize the hydrochloric acid (HCl) generated during the reaction. rsc.org

Catalytic Synthesis: While the direct formation of the sulfonamide bond is often non-catalytic, catalytic methods are employed in related transformations and represent advanced approaches. For instance, multicomponent reactions catalyzed by novel ionic liquids have been used to synthesize complex pyridines bearing a sulfonamide moiety in high yields. rsc.orgscispace.comresearchgate.net Additionally, ruthenium-based catalysts have been developed for the N-arylation of DNA-conjugated amines, demonstrating the potential for metal-catalyzed C-N bond formation in complex settings, a principle that could be adapted for advanced sulfonamide synthesis. acs.org

Table 1: Comparison of Synthetic Approaches for Sulfonamide Formation

***

**Table of Compounds Mentioned**

Compound Name This compound Pyridine-3-sulfonyl chloride Pyridine-3-sulfonic acid Methylamine Phosphorus pentachloride Phosphorus oxychloride 3-Aminopyridine Thionyl chloride Triethylamine Sodium sulfinate Cyanuric chloride Coumarin Indole Quinoline Benzothiazole

Reaction Mechanism Elucidation in Synthetic Pathways

The synthesis of this compound is typically achieved through well-established synthetic routes for which the reaction mechanisms are broadly understood in organic chemistry. Elucidation of these mechanisms relies on the fundamental principles of nucleophilic substitution at a sulfur center and N-alkylation. The two most plausible synthetic pathways involve either the reaction of pyridine-3-sulfonyl chloride with methylamine or the N-methylation of an existing pyridine-3-sulfonamide (B1584339).

Pathway 1: Nucleophilic Substitution of Pyridine-3-sulfonyl Chloride

The mechanism proceeds via a two-step nucleophilic substitution pathway:

Nucleophilic Attack: The reaction is initiated by the lone pair of electrons on the nitrogen atom of methylamine, which acts as a nucleophile. This lone pair attacks the highly electrophilic sulfur atom of the pyridine-3-sulfonyl chloride. The sulfur atom is electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This attack results in the formation of a transient, tetrahedral intermediate.

Elimination of Leaving Group and Deprotonation: The unstable tetrahedral intermediate rapidly collapses. The chloride ion, being a good leaving group, is expelled, reforming the sulfur-oxygen double bonds. This results in a protonated this compound intermediate. A base present in the reaction mixture (which can be a second molecule of methylamine or an added scavenger base like pyridine) then abstracts the proton from the nitrogen atom to yield the final, neutral this compound product and an ammonium (B1175870) salt byproduct. cbijournal.com

The reaction is generally efficient and proceeds under mild conditions. The use of a base is critical to drive the reaction to completion by neutralizing the HCl formed, which would otherwise protonate the starting methylamine, rendering it non-nucleophilic. cbijournal.com

Pathway 2: N-Methylation of Pyridine-3-sulfonamide

An alternative route involves the direct methylation of pyridine-3-sulfonamide. This pathway is a type of N-alkylation reaction.

The mechanism for this transformation typically involves two key steps:

Deprotonation: The sulfonamide N-H bond is acidic due to the strong electron-withdrawing sulfonyl group. In the presence of a suitable base (e.g., sodium hydride, potassium carbonate), the proton attached to the nitrogen is abstracted. This deprotonation step generates a resonance-stabilized sulfonamidate anion, which is a potent nucleophile.

Nucleophilic Substitution (SN2 Reaction): The resulting sulfonamidate anion then acts as a nucleophile, attacking the electrophilic methyl group of a methylating agent, such as methyl iodide or dimethyl sulfate. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen anion attacks the methyl group, displacing the leaving group (e.g., iodide or methyl sulfate) in a single concerted step to form the N-C bond, yielding this compound.

Catalytic methods for N-methylation have also been developed. For instance, the use of methanol (B129727) as a methylating agent in the presence of a ruthenium catalyst represents a more atom-economical approach. organic-chemistry.org In such catalytic cycles, the precise mechanism can be more complex, often involving activation of the methanol by the metal catalyst to form a reactive methylating species.

Pharmacological Profile and Biological Activity

Antimicrobial Research of N-Methylpyridine-3-sulfonamide and Analogs

The antimicrobial properties of sulfonamides, a class of synthetic drugs, have been recognized for their efficacy against a wide spectrum of bacteria. nih.gov The core structure, characterized by a sulfonyl group linked to an amine, lends itself to various chemical modifications, leading to a broad array of derivatives with distinct pharmacological profiles. The introduction of a pyridine (B92270) ring, as seen in pyridine-sulfonamide derivatives, has been a strategy to enhance antimicrobial potency.

Research into pyridine-sulfonamide derivatives has demonstrated their potential as effective antibacterial agents, with activity observed against both Gram-positive and Gram-negative bacteria.

Studies on various sulfonamide derivatives have consistently shown their inhibitory effects against Staphylococcus aureus. For instance, a study evaluating four novel sulfonamide derivatives against 40 clinical isolates of S. aureus and the reference strain ATCC 25923 reported Minimum Inhibitory Concentration (MIC) values ranging from 64 to 512 μg/ml. acs.orgresearchgate.net One of the tested compounds, referred to as 1b, demonstrated notable activity. acs.org The mean inhibition zones for these derivatives were found to be significant, indicating a promising antibacterial effect. acs.orgresearchgate.net

Another study focused on the synthesis and antimicrobial activity of N-pyridin-3-yl-benzenesulfonamide, an analog of this compound. This compound exhibited considerable antimicrobial activity against S. aureus at concentrations of 150, 100, 50, and 25 mg/ml. nih.gov Furthermore, research on other sulfonamide derivatives has highlighted their potential as potent antibacterial agents against S. aureus, with some compounds showing stronger inhibition than others. nih.gov

**Table 1: Antibacterial Activity of Sulfonamide Derivatives against *Staphylococcus aureus***

| Compound/Analog | Strain(s) | MIC (μg/mL) | Inhibition Zone (mm) | Reference(s) |

|---|---|---|---|---|

| Four Novel Sulfonamide Derivatives (1a-d) | S. aureus ATCC 25923 & 40 clinical isolates | 64 - 512 | 15.42 - 22.15 (mean) | acs.org, researchgate.net |

| N-pyridin-3-yl-benzenesulfonamide | Staphylococcus aureus | Not specified | Active at 25-150 mg/ml | nih.gov |

| Sulfonamide Derivatives I, II, III | S. aureus ATCC 29213 | 32, 64, 128 | Not specified | nih.gov |

The antibacterial spectrum of sulfonamides extends to certain Gram-negative bacteria, including Escherichia coli and Salmonella typhi. nih.gov The compound N-pyridin-3-yl-benzenesulfonamide was found to possess significant antimicrobial activity against both E. coli and S. typhi at various concentrations. nih.gov Another analog, N-[(E)-pyridin-3-ylmethylidene]benzenesulfonamide (PMBS), and its metal complexes were also tested against these Gram-negative strains, with the ligand itself showing moderate activity. nih.gov Generally, sulfonamides are effective against susceptible strains of Klebsiella, Salmonella, and Enterobacter species. nih.gov

Table 2: Antibacterial Activity of Pyridine-Sulfonamide Analogs against Gram-Negative Bacteria

| Compound/Analog | Bacterial Strain(s) | Activity | Reference(s) |

|---|---|---|---|

| N-pyridin-3-yl-benzenesulfonamide | Escherichia coli, Salmonella typhi | Great antimicrobial activity at 25-150 mg/ml | nih.gov |

| N-[(E)-pyridin-3-ylmethylidene]benzenesulfonamide (PMBS) | Pseudomonas aeruginosa, Salmonella typhi, Escherichia coli | Moderate activity | nih.gov |

The emergence of multidrug-resistant (MDR) bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), presents a significant challenge to public health. Sulfonamide derivatives have been investigated as a potential therapeutic option for infections caused by such resistant strains. nih.gov Research has shown that some sulfonamide derivatives exhibit strong antibacterial activity against MRSA. nih.gov

In one study, a series of sulfonamides was synthesized where a phenyl group was replaced with isosteric pyridyls. Of the 14 compounds, nine were active against MRSA, with MICs starting from 10 μM. nih.gov Another investigation into four sulfonamide derivatives against 50 clinical isolates of S. aureus found that one compound, N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzensulfonamid, had a more pronounced effect on 21 MRSA isolates than the antibiotic oxacillin. nih.gov This suggests that the sulfonamide scaffold, particularly with pyridine modifications, holds promise for the development of new agents to combat MRSA. nih.govnih.gov

Beyond their antibacterial properties, sulfonamides have also been explored for their antifungal potential. nih.govresearchgate.net A study on a series of pyridines and their sulfa drug derivatives revealed that the attachment of sulfa drugs to a pyridine ring system led to higher antifungal activities. bohrium.com Specifically, compounds 8–11 and 17–19 from this study demonstrated some activity against Aspergillus flavus and Aspergillus niger. bohrium.com

In another research effort, novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide derivatives were synthesized and evaluated for their antifungal activity against various clinical isolates. Many of these compounds showed greater efficacy than the standard antifungal drug fluconazole, particularly against Candida albicans and Rhodotorula mucilaginosa, with MIC values of ≤ 25 µg/mL. acs.org

The therapeutic scope of sulfonamides also includes activity against certain protozoa. nih.govresearchgate.net For instance, sulfadiazine (B1682646) is used in combination with pyrimethamine (B1678524) for the treatment of toxoplasmosis. chemaxon.com Research into novel sulfonamide derivatives has shown their potential against various protozoan parasites. One study reported that the compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide was active against both promastigote and intracellular amastigote forms of Leishmania donovani. Furthermore, a series of nih.govacs.orgnih.govtriazolo[4,3-a]pyridine sulfonamides were investigated as potential antimalarial agents, highlighting the ongoing interest in this class of compounds for treating protozoal infections. researchgate.net

Antibacterial Efficacy Studies

Anticancer Research of this compound and Analogs

The exploration of this compound and related sulfonamide derivatives has revealed promising potential in the field of oncology. Research has centered on their ability to inhibit the growth of cancer cells and the underlying mechanisms driving these effects.

A significant body of research has demonstrated the cytotoxic and antiproliferative properties of sulfonamide derivatives against various human cancer cell lines. nih.gov Studies have consistently shown that these compounds can reduce cancer cell survival and inhibit proliferation.

For instance, a series of synthesized sulfonamides exhibited cytotoxic effects on HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines at concentrations ranging from 100-1000 μM. nih.gov Another study on N-(quinolin-8-yl)pyridine-3-sulfonamides found high activity against MCF-7, HCT-116 (colon cancer), and HeLa cell lines, with IC50 values (the concentration required to inhibit the growth of 50% of cells) ranging from 2.5 to 5 μM for breast and colon cancer lines. researchgate.net The cytotoxic activity in the HeLa cell line for these compounds showed IC50 values between 5 and 17 μM. researchgate.net

Novel pyridine-derived phosphanylidene compounds have also shown significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer). wisdomlib.org One particular compound from this class demonstrated the highest antiproliferative potency across all tested cell lines, highlighting its potential as a lead compound for further anticancer therapy development. wisdomlib.org

Table 1: In Vitro Cytotoxicity of Sulfonamide Analogs against Human Cancer Cell Lines

A crucial aspect of anticancer drug development is the ability of a compound to selectively target cancer cells while sparing normal, healthy cells. Studies on sulfonamide derivatives have shown promising results in this regard.

Research on 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides demonstrated that these compounds exhibited higher cytotoxicity against cancer cells compared to the non-cancerous human keratinocyte cell line, HaCaT. researchgate.netmdpi.com For example, one analog showed an IC50 value of 13 μM against a cancer cell line, while its IC50 for HaCaT cells was 48 μM, indicating a degree of selectivity. researchgate.net Similarly, another compound was moderately but selectively cytotoxic against MCF-7 cells with an IC50 of 18 μM, compared to an IC50 of 54 μM for HaCaT cells. researchgate.net

Furthermore, some synthesized sulfonamides have been shown to selectively inhibit proliferation, block the cell cycle, and induce apoptosis in human cancer cells but not in normal cells. nih.gov This selectivity is a key factor in potentially reducing the side effects commonly associated with chemotherapy.

The anticancer effects of sulfonamides are attributed to several mechanisms of action. These compounds are known to interfere with various biological pathways that are critical for cancer cell growth and survival.

One of the well-documented mechanisms is the inhibition of carbonic anhydrase enzymes, which are involved in regulating pH in cancer cells. nih.gov By inhibiting these enzymes, sulfonamides can disrupt the tumor microenvironment and impede cancer cell growth. nih.gov

Other proposed mechanisms include the perturbation of the cell cycle, particularly in the G1 phase, and the inhibition of tubulin polymerization, which is essential for cell division. mdpi.com Sulfonamide derivatives have also been found to act as inhibitors of tyrosine kinases, which are key signaling proteins that regulate cell proliferation. nih.gov Additionally, some N-(quinoline)sulfonamide derivatives are reported to function as inhibitors of the NF-κB pathway, a critical regulator of genes controlling cell proliferation and survival. mdpi.com The ability of these compounds to induce apoptosis (programmed cell death) and disrupt the cell cycle is also a key aspect of their antineoplastic activity. mdpi.com

Antiviral Research of this compound

In addition to its anticancer potential, this compound has been investigated for its antiviral properties. Research has indicated its effectiveness against a range of viruses by targeting essential viral enzymes.

This compound has been identified as an inhibitor of viral RNA polymerase activity. biosynth.com This enzyme, specifically an RNA-dependent RNA polymerase (RdRp), is crucial for the replication of many RNA viruses as it synthesizes new viral RNA genomes. nih.gov By targeting and inhibiting this viral-specific enzyme, which is absent in human cells, the compound can effectively halt viral replication with potentially minimal host toxicity. nih.govmdpi.com

The inhibitory action of this compound on viral RNA polymerase translates to efficacy against several significant viral pathogens. It is noted to be used in the treatment of Hepatitis C (HCV) and has demonstrated effectiveness against viruses such as Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). biosynth.com

Further research into analogs has substantiated these findings. A novel series of 6-(indol-2-yl)pyridine-3-sulfonamides was evaluated for its ability to inhibit HCV RNA replication, with some compounds showing potent activity in the low nanomolar range against the HCV genotype 1b replicon. nih.gov The mechanism for these analogs was identified as targeting the viral nonstructural protein NS4B. nih.gov The broader class of sulfonamides has been recognized for its antiviral properties against a wide spectrum of viruses, including HIV. mdpi.com

Table 2: Antiviral Profile of this compound and Analogs

Enzyme Inhibition Studies

This compound and its structural analogs have been investigated for their ability to inhibit several key enzymes, indicating a broad potential for therapeutic intervention in various diseases.

Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors, functioning by coordinating to the zinc ion in the enzyme's active site. mdpi.com Derivatives of pyridine-3-sulfonamide (B1584339) have been synthesized and evaluated for their inhibitory effects against several human carbonic anhydrase (hCA) isoforms. nih.gov

In a study focusing on 4-substituted pyridine-3-sulfonamides, researchers explored their activity against isoforms hCA I and II (widespread cytosolic forms) and hCA IX and XII (transmembrane isoforms associated with cancer). mdpi.comnih.gov The compounds displayed a wide spectrum of inhibitory activity. nih.gov For instance, certain derivatives showed high selectivity, with one compound demonstrating a 5.9-fold preference for the cancer-related hCA IX over the common hCA II. nih.gov Another compound exhibited a significant 23.3-fold selectivity between the two transmembrane isoforms, hCA IX and hCA XII. nih.gov Molecular docking studies suggest that the adjacent positioning of the substituent "tail" relative to the sulfonamide group allows for selective interactions within the active site. nih.gov

Table 1: Inhibitory Activity of Selected 4-Substituted Pyridine-3-Sulfonamides against Human Carbonic Anhydrase Isoforms Data sourced from studies on pyridine-3-sulfonamide derivatives.

| Compound | hCA II (KI nM) | hCA IX (KI nM) | hCA XII (KI nM) |

| Derivative 4 | >10000 | 137 | 118 |

| Derivative 6 | 271 | 2120 | 91 |

Note: KI represents the inhibition constant; a lower value indicates greater potency.

N-methylpyridine-3-sulfonamides have been identified as potent and species-selective inhibitors of Lipoamide (B1675559) Dehydrogenase (Lpd), an essential metabolic and detoxifying enzyme in Mycobacterium tuberculosis (Mtb). nih.govacs.orgnih.gov The deletion of the gene for Lpd significantly impairs the ability of Mtb to establish an infection. nih.gov

Through a high-throughput screening of over 1.6 million compounds, N-methylpyridine-3-sulfonamides emerged as a promising class of inhibitors. nih.govacs.org These compounds exhibit low nanomolar affinity for Mtb Lpd and demonstrate remarkable selectivity, with over 1,000-fold greater potency against the mycobacterial enzyme compared to its human homolog. nih.govacs.orgnih.gov X-ray co-crystallography revealed that these sulfonamides bind directly within the lipoamide channel of the enzyme, a different site than other known inhibitors. nih.govacs.org This high selectivity is partly attributed to a hydrogen bond formed between the sulfonamide's amide oxygen and the amino acid residue Arg93, which is unique to the Mtb enzyme. nih.govnih.gov Despite their high potency and selectivity in enzymatic assays, these initial compounds showed limited ability to penetrate the mycobacterial cell wall. nih.govnih.gov

Table 2: Species-Selective Inhibition of Lipoamide Dehydrogenase by this compound Analogs

| Compound | Mtb Lpd (Ki nM) | Human Lpd (Ki nM) | Selectivity Index (Human/Mtb) |

| SL418 | 143 | >186,000 | >1300 |

Note: Ki represents the inhibition constant. Data from a study characterizing Lpd inhibitors. acs.org

Derivatives of pyridine-based sulfonamides have been synthesized and evaluated for their potential to inhibit α-amylase, a key enzyme in carbohydrate digestion. eurjchem.com The inhibition of this enzyme can help manage postprandial hyperglycemia, a primary concern in diabetes mellitus. nih.gov

In one study, a series of novel pyridine-containing benzene (B151609) sulfonamide derivatives were tested for their α-amylase inhibitory activity. eurjchem.com Several of the synthesized compounds showed notable inhibition, with IC50 values comparable to that of acarbose, a standard antidiabetic drug. eurjchem.com The results indicated that substitutions on the phenyl ring, such as a fluoro group, significantly influenced the inhibitory activity. eurjchem.com This line of research highlights the potential of the pyridine sulfonamide scaffold in developing new α-amylase inhibitors. eurjchem.com

Table 3: Alpha-Amylase Inhibition by Pyridine-Based Sulfonamide Derivatives

| Compound | IC50 (µg/mL) |

| 3a | 44.12 ± 0.123 |

| 3b | 42.23 ± 0.150 |

| 3c | 47.38 ± 0.150 |

| 3d | 41.88 ± 0.150 |

| 3e | 54.18 ± 0.150 |

| Acarbose (Standard) | 41.88 ± 0.150 |

Note: IC50 represents the half-maximal inhibitory concentration. eurjchem.com

Other Therapeutic Explorations

Beyond specific enzyme inhibition, the sulfonamide moiety, a core component of this compound, is associated with a variety of other therapeutic properties.

The sulfonamide functional group is a well-known pharmacophore present in a variety of drugs with anti-inflammatory activity. nih.govmdpi.com Compounds incorporating this moiety have been developed for treating conditions such as rheumatoid arthritis. eurjchem.com While specific studies focusing solely on the anti-inflammatory properties of this compound are not detailed, the inclusion of the sulfonamide group suggests a potential for such activity, aligning with the broader therapeutic profile of this class of compounds. nih.govresearchgate.net

The antidiabetic potential of pyridine sulfonamide derivatives is primarily linked to their activity as α-amylase inhibitors. eurjchem.com By inhibiting α-amylase, these compounds can slow the breakdown of complex carbohydrates into simple sugars, thereby reducing the rate of glucose absorption and lowering post-meal blood glucose spikes. nih.gov A study focused on synthesizing pyridine-based sulfonamides explicitly aimed to develop new antidiabetic agents. eurjchem.com The synthesized compounds demonstrated significant α-amylase inhibition, with some showing potency comparable to the established antidiabetic drug acarbose, underscoring their potential for development in diabetes management. eurjchem.comnih.gov

Investigations into the Therapeutic Potential of this compound in Neurological Disorders Remain Largely Unexplored

Despite extensive research into the broader class of sulfonamides for various neurological conditions, including Alzheimer's disease, specific investigations into the pharmacological profile and biological activity of this compound in this context are not documented in the available scientific literature. While the sulfonamide functional group is a component of many compounds studied for their potential to act as, for example, cholinesterase inhibitors or anti-inflammatory agents, detailed research findings and data tables pertaining exclusively to this compound's effects on neurological disorders like Alzheimer's disease are currently unavailable.

The scientific community has shown considerable interest in sulfonamide derivatives as a promising avenue for the development of novel treatments for Alzheimer's disease. nih.govnih.gov Research has focused on the synthesis of new sulfonamide-containing compounds and their evaluation for activities such as the inhibition of acetylcholinesterase and butyrylcholinesterase, enzymes that play a role in the progression of Alzheimer's. mdpi.com Additionally, the anti-inflammatory properties of some sulfonamide derivatives have been explored, given the role of neuroinflammation in the pathology of neurodegenerative diseases. nih.govnih.gov

However, these investigations have centered on a variety of sulfonamide structures, and the specific compound, this compound, has not been a direct subject of these published studies. As a result, there is no specific data to present regarding its efficacy, mechanism of action, or potential therapeutic targets in Alzheimer's disease or other neurological disorders. The creation of data tables or a detailed account of research findings for this compound in this area would be speculative and not based on current scientific evidence.

Further research is required to determine if this compound possesses any of the therapeutic properties attributed to other compounds within the broader sulfonamide class and to elucidate its potential role, if any, in the treatment of neurological disorders such as Alzheimer's disease.

Molecular Mechanisms and Target Interactions

Cellular Pathway Modulation

Interference with Peptidoglycan Formation

In addition to the well-established role of sulfonamides in folate biosynthesis inhibition, there is emerging evidence to suggest that some sulfonamides may also interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall. Peptidoglycan provides structural integrity to the bacterial cell, protecting it from osmotic lysis.

The biosynthesis of peptidoglycan is a complex process involving multiple enzymatic steps that occur in the cytoplasm and at the cell membrane. One of the key enzymes in the cytoplasmic stage of this process is MurD ligase. This enzyme is responsible for the addition of D-glutamic acid to the nucleotide precursor UDP-N-acetylmuramoyl-L-alanine. It has been proposed that certain sulfonamides can act as inhibitors of MurD. These compounds are thought to mimic the tetrahedral intermediate of the reaction catalyzed by MurD, thereby blocking the formation of the peptidoglycan precursor.

While the primary mechanism of action for the sulfonamide class is the inhibition of folate synthesis, the potential for a secondary target in the peptidoglycan synthesis pathway presents an area for further investigation. The dual-targeting capability could contribute to a broader spectrum of activity and potentially mitigate the development of resistance.

| Enzyme | Function in Peptidoglycan Synthesis | Potential Inhibition by Sulfonamides |

|---|---|---|

| MurA | Catalyzes the first committed step in peptidoglycan biosynthesis. | Not a primary target. |

| MurB | Reduces the product of the MurA reaction. | Not a primary target. |

| MurC, MurD, MurE, MurF | ATP-dependent ligases that sequentially add amino acids to the nucleotide precursor. | MurD has been identified as a potential target for some sulfonamides. |

| Transglycosylases and Transpeptidases | Catalyze the final steps of peptidoglycan polymerization and cross-linking. | Not a primary target. |

Structure Activity Relationship Sar Studies

Elucidation of Key Pharmacophoric Features within N-Methylpyridine-3-sulfonamide Scaffolds

The pharmacophoric features of the this compound scaffold are fundamental to its molecular recognition by biological targets. A pharmacophore represents the essential steric and electronic features necessary for optimal supramolecular interactions. dovepress.com For pyridine-sulfonamide derivatives, key pharmacophoric elements typically include the sulfonamide group, the pyridine (B92270) ring, and the N-methyl group.

The sulfonamide moiety is a crucial pharmacophoric feature, often acting as a zinc-binding group in metalloenzymes such as carbonic anhydrases. mdpi.com The nitrogen atom of the sulfonamide can coordinate with the zinc ion in the active site of these enzymes, leading to potent inhibition. mdpi.com The geometry and electronic properties of the sulfonamide group are therefore critical for its inhibitory activity.

The pyridine ring serves as a central scaffold and its nitrogen atom can participate in hydrogen bonding, influencing the molecule's orientation within a binding pocket. nih.gov The aromatic nature of the pyridine ring also allows for potential π-π stacking interactions with aromatic amino acid residues in the target protein. acs.org The position of the sulfonamide group on the pyridine ring is a determining factor for the spatial arrangement of other substituents and their subsequent interactions with the target.

The N-methyl group attached to the sulfonamide nitrogen can influence the compound's lipophilicity and steric profile. Modifications at this position can impact the compound's solubility, membrane permeability, and binding affinity. In broader studies of sulfonamides, substitution on the sulfonamide nitrogen with various groups has been shown to significantly modulate biological activity.

Pharmacophore models for related pyridine-sulfonamide derivatives often highlight the importance of a hydrogen bond acceptor (the pyridine nitrogen), a hydrogen bond donor (the sulfonamide N-H, if not substituted), and the zinc-binding feature of the sulfonamide group. The relative spatial arrangement of these features is paramount for effective binding to the target protein.

Quantitative Analysis of Substituent Effects on Biological Efficacy and Selectivity

Quantitative structure-activity relationship (QSAR) studies on pyridine-sulfonamide analogs provide valuable data on how different substituents affect biological efficacy and selectivity. These studies often involve synthesizing a series of compounds with systematic variations in their structure and measuring their biological activity, such as IC50 or Ki values.

For instance, in studies of 4-substituted pyridine-3-sulfonamides as carbonic anhydrase inhibitors, the nature of the substituent at the 4-position of the pyridine ring has been shown to significantly impact inhibitory activity and selectivity against different carbonic anhydrase isoforms. mdpi.com The introduction of various "tail" fragments at this position can lead to interactions with amino acid residues at the entrance of the active site, thereby conferring selectivity. mdpi.com

The following interactive data table summarizes the inhibitory activity of a series of 4-substituted pyridine-3-sulfonamides against various human carbonic anhydrase (hCA) isoforms.

| Compound | Substituent at 4-position | hCA I (KI, nM) | hCA II (KI, nM) | hCA IX (KI, nM) | hCA XII (KI, nM) |

|---|---|---|---|---|---|

| 1 | -Cl | 150 | 50 | 25 | 4.8 |

| 2 | -OCH3 | 250 | 80 | 30 | 5.2 |

| 3 | -CH3 | 180 | 65 | 28 | 5.0 |

| 4 | -N3 | - | 271.5 | 137.2 | 91.4 |

| 5 | -NH2 | - | - | - | - |

Data is hypothetical and for illustrative purposes based on trends discussed in cited literature. mdpi.com

These quantitative data illustrate that even minor modifications to the pyridine scaffold can lead to significant changes in biological activity and selectivity. For example, the electron-withdrawing or donating properties of the substituent, as well as its size and ability to form hydrogen bonds, can all play a role in modulating the inhibitory profile of the compound.

Stereochemical Influences on Molecular Recognition and Activity

The stereochemistry of substituents on the this compound scaffold can have a profound impact on its biological activity. Chiral centers within the molecule can lead to enantiomers or diastereomers that may exhibit different binding affinities and efficacies for their biological targets. This is due to the three-dimensional nature of protein binding sites, which often show a preference for one stereoisomer over another.

The differential activity of stereoisomers can be attributed to the specific interactions that one isomer can form with the target protein, which may not be possible for the other isomer. For instance, a substituent in a specific orientation may fit snugly into a hydrophobic pocket, while its enantiomer may experience steric hindrance. Molecular docking studies are often employed to visualize and rationalize these stereochemical preferences in ligand-protein interactions.

Computational Chemistry and in Silico Approaches

Molecular Docking Simulations for Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to model the interaction between a small molecule ligand and a protein target at the atomic level. This allows researchers to characterize the binding behavior and predict the binding affinity of the ligand.

For compounds like N-Methylpyridine-3-sulfonamide, which contains both a sulfonamide group and a pyridine (B92270) ring—both considered privileged scaffolds in medicinal chemistry—molecular docking is a crucial first step in identifying potential biological targets. Docking simulations can evaluate the binding affinities of this compound and its derivatives against a wide range of protein targets, such as enzymes (e.g., DNA gyrase, carbonic anhydrases) and transport proteins (e.g., human serum albumin, HSA). researchgate.net

The primary outputs of docking studies are scoring functions, which estimate the binding energy, and the predicted binding pose of the ligand in the active site of the protein. Analysis of these poses reveals key molecular interactions, such as:

Hydrogen Bonds: The sulfonamide group is an effective hydrogen bond donor and acceptor, a feature that can be critical for high-affinity binding. nih.gov

Hydrophobic Interactions: The pyridine ring can engage in favorable hydrophobic and π-π stacking interactions with aromatic residues in the protein's active site. nih.gov

These simulations provide a structural basis for understanding the compound's activity and guide the rational design of new derivatives with improved potency and selectivity. nih.gov For instance, docking studies on other sulfonamide derivatives have successfully identified key residues and interactions necessary for inhibiting targets like the BRD4 receptor, providing a valuable reference for designing novel and effective inhibitors. nih.gov

Table 1: Key Interactions Modeled by Molecular Docking for Sulfonamide Derivatives

| Interaction Type | Description | Key Functional Groups Involved | Potential Interacting Amino Acids |

|---|---|---|---|

| Hydrogen Bonding | Formation of hydrogen bonds between the ligand and protein residues. | Sulfonamide (-SO₂NH-), Pyridine Nitrogen | Serine, Threonine, Asparagine, Glutamine, Histidine |

| π-π Stacking | Stacking interactions between aromatic rings. | Pyridine Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and protein. | Methyl Group, Pyridine Ring | Valine, Leucine, Isoleucine, Alanine, Proline |

| Electrostatic Interactions | Attraction or repulsion between charged or polar groups. | Sulfonamide Oxygens (partial negative), Pyridine Nitrogen | Aspartic Acid, Glutamic Acid, Lysine, Arginine |

Quantum Chemical Calculations

Quantum chemical calculations are used to investigate the electronic structure and properties of molecules, offering a deeper understanding of their reactivity and stability.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are applied to assess electronic properties that influence its chemical reactivity and molecular interactions.

Key applications of DFT for this compound and its analogs include:

Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule.

Vibrational Analysis: Calculating theoretical vibrational frequencies, which can be compared with experimental data from FT-IR and Raman spectroscopy to confirm the molecular structure. sci-hub.se

Electronic Property Calculation: Computing properties such as dipole moment, polarizability, and molecular electrostatic potential (MEP). The MEP map is particularly useful as it visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). researchgate.netresearchgate.net

Reactivity Descriptors: Calculating parameters that help predict the chemical behavior of the molecule. sci-hub.se

DFT studies on similar sulfonamide-containing molecules have been used to compare computationally obtained spectral data with experimental results, showing excellent agreement and validating the chosen level of theory. sci-hub.se

Frontier Molecular Orbital (FMO) theory is a specific application of molecular orbital theory that focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org These orbitals are termed "frontier" orbitals because they are at the forefront of electron interactions during a chemical reaction.

The key principles of FMO theory are:

The HOMO is the orbital that acts as an electron donor (nucleophile). youtube.comyoutube.com

The LUMO is the orbital that acts as an electron acceptor (electrophile). youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. mdpi.com A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and can be easily polarized. mdpi.com For this compound, FMO analysis can predict its reactivity patterns, helping to understand its mechanism of action and potential metabolic pathways. mdpi.compku.edu.cn

Table 2: Significance of Frontier Molecular Orbitals

| Parameter | Description | Implication for this compound |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | A higher HOMO energy indicates a greater ability to donate electrons, suggesting stronger nucleophilic character. pku.edu.cn |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | A lower LUMO energy indicates a greater ability to accept electrons, suggesting stronger electrophilic character. pku.edu.cn |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = E(LUMO) - E(HOMO)). | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Profiling

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. This early-stage profiling is essential in drug discovery to identify candidates with favorable drug-like properties and to flag potential liabilities, reducing the risk of late-stage failures.

For this compound, various ADME parameters can be predicted using specialized software and online servers (e.g., pkCSM, Pre-ADMET). nih.gov These predictions are based on the molecule's structure and physicochemical properties. Studies on other sulfonamide derivatives have demonstrated the utility of these tools in assessing oral bioavailability and potential toxicity. nih.govnih.gov

Table 3: Commonly Predicted In Silico ADME Properties

| Property Class | Parameter | Description | Relevance to Drug Development |

|---|---|---|---|

| Absorption | Human Intestinal Absorption (HIA) | Predicts the percentage of the compound absorbed through the human gut. | Essential for oral drug delivery. |

| Caco-2 Permeability | Models permeability across the intestinal epithelial cell barrier. | Indicates potential for oral absorption. | |

| Distribution | Blood-Brain Barrier (BBB) Permeability | Predicts whether the compound can cross the BBB to act on the central nervous system. | Crucial for CNS drugs; a liability for others. |

| Plasma Protein Binding (PPB) | Estimates the extent to which the compound binds to proteins in the blood. | Affects the free concentration of the drug available to act. | |

| Metabolism | CYP450 Inhibition/Substrate | Predicts interaction with Cytochrome P450 enzymes, which are key in drug metabolism. | Important for predicting drug-drug interactions. |

| Excretion | Total Clearance | Predicts the rate at which the compound is removed from the body. | Determines the dosing interval. |

Molecular Dynamics Simulations for Conformational and Binding Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. mdpi.com For ligand-protein complexes, MD simulations provide detailed insights into the stability of the binding pose predicted by molecular docking and the flexibility of both the ligand and the protein. nih.govmdpi.com

Starting with a docked complex of this compound and a target protein, an MD simulation can reveal:

Binding Stability: By monitoring the Root-Mean-Square Deviation (RMSD) of the ligand and protein over the simulation time (typically nanoseconds), researchers can assess whether the ligand remains stably bound in the active site. mdpi.commdpi.com

Conformational Changes: MD can show how the protein and ligand adapt their conformations to achieve an optimal fit.

Key Residue Fluctuations: The Root-Mean-Square Fluctuation (RMSF) of protein residues can identify which parts of the protein are flexible and which are rigid, highlighting key residues that interact with the ligand. mdpi.commdpi.com

Interaction Persistence: The simulation allows for the analysis of the stability and lifetime of specific interactions, such as hydrogen bonds, over time.

MD simulations provide a dynamic view of the ligand-receptor interaction, complementing the static picture from molecular docking and offering a more accurate estimation of binding stability. researchgate.netmdpi.com

Preclinical Pharmacological Investigations

In Vitro Efficacy Assessments in Relevant Biological Models

In vitro efficacy studies are fundamental for determining the biological activity of a compound against a specific target or in a particular disease model at the cellular level. These assays are crucial for initial screening and for providing insights into the compound's potential therapeutic applications. For N-Methylpyridine-3-sulfonamide, such assessments would involve exposing various biological models, such as cancer cell lines or microbial cultures, to the compound and measuring its effects.

Key parameters determined in these studies include the half-maximal inhibitory concentration (IC50) for enzyme inhibitors or cytotoxic agents, and the minimum inhibitory concentration (MIC) for antimicrobial agents. Despite the synthesis and evaluation of numerous pyridine (B92270) sulfonamide derivatives for anticancer and antimicrobial properties, specific IC50 or MIC values for this compound against relevant biological targets are not reported in the available literature.

To illustrate the type of data that would be generated, the following table provides a hypothetical representation of in vitro efficacy data for a generic pyridine sulfonamide derivative, as no such data exists for this compound.

Hypothetical In Vitro Efficacy Data for a Pyridine Sulfonamide Derivative

| Biological Model | Assay Type | Parameter | Value (µM) |

|---|---|---|---|

| Human Colon Cancer Cell Line (HCT116) | Cytotoxicity Assay | IC50 | 15.2 |

| Human Breast Cancer Cell Line (MCF-7) | Cytotoxicity Assay | IC50 | 22.5 |

| Staphylococcus aureus (ATCC 29213) | Broth Microdilution | MIC | 32 |

| Escherichia coli (ATCC 25922) | Broth Microdilution | MIC | 64 |

Cellular Permeability and Intracellular Accumulation Studies

Understanding how a compound traverses cellular membranes and accumulates within cells is critical for its development as a drug. Poor cellular permeability can limit a compound's access to its intracellular target, thereby reducing its efficacy. Standard in vitro models, such as the Caco-2 cell permeability assay, are often employed to predict the intestinal absorption of orally administered drugs.

These studies measure the apparent permeability coefficient (Papp) of a compound across a monolayer of cells. Furthermore, studies on intracellular accumulation help to determine the extent to which a compound is retained within the cell, which can be crucial for its pharmacological activity. Research on the cellular permeability and intracellular accumulation of this compound has not been reported. General studies on sulfonamides suggest that their uptake can be influenced by factors such as pH and the presence of specific transporters.

Development and Characterization of In Vivo Efficacy Models

Following promising in vitro results, the evaluation of a compound's efficacy in a living organism is a necessary next step. In vivo efficacy models are designed to mimic human diseases in animals, providing a more complex biological system to assess the therapeutic potential of a drug candidate. The choice of model depends on the intended therapeutic indication.

For anticancer agents, xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used. For antimicrobial agents, infection models are established by introducing a pathogen into an animal and then administering the test compound. The development and characterization of specific in vivo efficacy models for this compound have not been described in the scientific literature. The establishment of such models would be contingent on the identification of a clear biological activity in vitro.

Analytical Methodologies for N Methylpyridine 3 Sulfonamide Research

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the analysis of N-Methylpyridine-3-sulfonamide, providing detailed information about its molecular structure, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring and the N-methyl group. The aromatic protons of the pyridine ring typically appear in the downfield region (δ 6.5-8.5 ppm) due to the deshielding effect of the aromatic ring current. researchgate.net The methyl group protons, being attached to a nitrogen atom, would appear as a singlet at a higher field. The proton of the sulfonamide group (SO₂NH) is expected to manifest as a singlet in the range of δ 8.78-10.15 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments. The carbon atoms of the pyridine ring are expected to resonate in the aromatic region of the spectrum (δ 110-160 ppm). rsc.org The carbon of the N-methyl group would appear at a much higher field.

Expected NMR Data for this compound:

| Atom | ¹H Chemical Shift (δ, ppm) (Expected) | ¹³C Chemical Shift (δ, ppm) (Expected) |

|---|---|---|

| Pyridine Ring Protons | 7.5 - 9.0 (multiplets) | 120 - 155 |

| N-CH₃ Protons | ~2.5 - 3.0 (singlet) | ~25 - 35 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Fourier-Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FTIR spectrum of this compound is characterized by several key absorption bands. The most prominent are the asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group, which are typically strong and appear in the ranges of 1350–1310 cm⁻¹ and 1160–1140 cm⁻¹, respectively. rsc.org The stretching vibration of the S-N bond is also a characteristic feature, usually observed around 900 cm⁻¹. rsc.org Additionally, the spectrum will display bands corresponding to the vibrations of the pyridine ring, including C-H and C=N stretching, as well as the N-H stretching of the sulfonamide group, typically seen as a moderate band around 3300-3200 cm⁻¹.

Characteristic FTIR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Sulfonamide) | Stretching | 3300 - 3200 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C=C, C=N (Aromatic Ring) | Stretching | 1600 - 1450 |

| S=O (Sulfonyl) | Asymmetric Stretching | 1350 - 1310 |

| S=O (Sulfonyl) | Symmetric Stretching | 1160 - 1140 |

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a primary method for the separation, identification, and quantification of sulfonamides. A reversed-phase HPLC (RP-HPLC) method is commonly employed for compounds like this compound. biosynth.com

In a typical RP-HPLC setup, a nonpolar stationary phase (e.g., C18 column) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and water, sometimes with modifiers like formic or acetic acid to improve peak shape and resolution. nih.gov Detection is frequently achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance. The method can be validated to ensure its linearity, accuracy, precision, and sensitivity for routine analysis. wu.ac.th

Typical HPLC Parameters for Sulfonamide Analysis:

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile/Water mixture containing an acid modifier (e.g., 0.1% Formic Acid) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at λmax (e.g., ~265 nm) wu.ac.th |

Gas Chromatography (GC) is another powerful technique for separating volatile and thermally stable compounds. For a compound like this compound, which may have limited volatility, derivatization might be necessary to convert it into a more volatile form suitable for GC analysis. Silylation is a common derivatization technique for such purposes.

When coupled with a Mass Spectrometry (MS) detector, GC-MS provides not only separation but also structural information based on the mass-to-charge ratio of the compound and its fragmentation pattern. The mass spectrum serves as a molecular fingerprint that can be used for definitive identification. The use of selected ion monitoring (SIM) mode in GC-MS can offer high sensitivity and selectivity for quantitative analysis. mdpi.com

Mass Spectrometry for Structural Elucidation and Impurity Profiling

Mass spectrometry (MS) is a critical analytical technique for the structural elucidation and impurity profiling of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are essential for confirming the elemental composition of the parent molecule and its fragments. lcms.cz

For this compound (C6H8N2O2S), the exact mass is a fundamental parameter determined by MS. The calculated monoisotopic mass is 172.03064868 Da. nih.gov In practice, the compound is typically ionized to form adducts, and the mass-to-charge ratio (m/z) of these ions is measured. Electrospray ionization (ESI) is a common technique used for this purpose, often in positive ion mode. doi.org Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can further aid in its identification. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 173.03793 | 132.0 |

| [M+Na]⁺ | 195.01987 | 140.9 |

| [M+NH₄]⁺ | 190.06447 | 151.2 |

| [M+K]⁺ | 210.99381 | 138.4 |

| [M]⁺ | 172.03010 | 133.6 |

This data represents predicted values for this compound adducts in mass spectrometry analysis. uni.lu

Tandem mass spectrometry (MS/MS) is employed for detailed structural characterization. In this technique, precursor ions of this compound are isolated and fragmented through collision-induced dissociation (CID). The resulting product ions generate a characteristic fragmentation pattern that serves as a structural fingerprint. doi.org Analysis of these fragments helps to confirm the connectivity of the methyl group, the pyridine ring, and the sulfonamide moiety. The presence of sulfur can be corroborated by the characteristic isotopic pattern produced by the ³⁴S isotope. nih.gov

For impurity profiling, liquid chromatography coupled with mass spectrometry (LC-MS) is the method of choice. lcms.cz This approach separates impurities from the main compound based on their chromatographic behavior before they enter the mass spectrometer for detection and identification. nih.gov HRMS is particularly powerful in this context, as it can detect and identify low-level impurities based on their accurate mass, even if they co-elute with the main peak. lcms.cz The fragmentation patterns of these impurities can be compared to that of the parent compound to deduce their structures, which may include process-related impurities or degradation products. lcms.cznih.gov

X-ray Crystallography for Co-crystal Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline compound. nih.gov This technique provides precise information on bond lengths, bond angles, and conformational arrangements of the molecule within a crystal lattice. researchgate.net For this compound, this method can be used to determine its own crystal structure or, more significantly in the context of drug development, its structure when co-crystallized with a biological target such as a protein. domainex.co.ukmdpi.com

The process involves growing a high-quality single crystal of the this compound co-crystal and exposing it to a focused beam of X-rays. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern. nih.gov By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule is generated. mdpi.com This map is then interpreted to build an atomic model of the compound and its binding partner. nih.gov

In the context of this compound, X-ray crystallography would reveal key structural parameters. Studies on structurally related arylsulfonamides provide insight into the expected findings. For instance, the N–S bond length is anticipated to be significantly shorter than the sum of the covalent radii, and the geometry around the sulfur atom would be tetrahedral. researchgate.net A crucial parameter is the torsion angle, which describes the rotation of the sulfonamide group relative to the pyridine ring. This conformation is critical for understanding its interaction with biological targets. researchgate.net

| Structural Parameter | Description |

| Bond Lengths | Precise distances between bonded atoms (e.g., S=O, S-N, S-C). |

| Bond Angles | Angles between adjacent bonds (e.g., O-S-O, C-S-N). |

| Torsion Angles | The dihedral angle between the plane of the pyridine ring and the C-S-N plane, indicating molecular conformation. researchgate.net |

| Intermolecular Interactions | Details of hydrogen bonds and other non-covalent interactions that stabilize the crystal structure. |

This table outlines the key structural parameters of this compound that can be determined through X-ray crystallography.

By determining the co-crystal structure, researchers can visualize the precise binding mode of this compound within the active site of a target protein. This information is invaluable for structure-based drug design, as it reveals the specific intermolecular interactions—such as hydrogen bonds, and hydrophobic contacts—that are crucial for its biological activity. domainex.co.uk This detailed structural understanding allows for the rational design of new analogues with improved potency and selectivity. domainex.co.uk

Future Research Directions and Translational Perspectives

Design and Synthesis of Next-Generation N-Methylpyridine-3-sulfonamide Derivatives

The synthesis of novel derivatives is a cornerstone of advancing the therapeutic utility of this compound. The inherent reactivity and structural features of the pyridine (B92270) and sulfonamide moieties offer numerous possibilities for chemical modification.

Future synthetic strategies will likely focus on several key areas:

Scaffold Hopping and Core Refinement: Systematic modifications of the pyridine ring and the N-methylsulfonamide group can lead to derivatives with improved potency, selectivity, and pharmacokinetic profiles. For instance, the introduction of various substituents on the pyridine ring could modulate the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets. nih.gov

Hybrid Molecule Design: A promising approach involves creating hybrid molecules by combining the this compound scaffold with other pharmacologically active moieties. This strategy aims to develop multifunctional agents that can address complex diseases through synergistic mechanisms. For example, incorporating fragments known to interact with specific enzymes or receptors could yield derivatives with novel biological activities. mdpi.com

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are crucial for understanding how specific structural changes influence biological activity. By synthesizing a library of analogs with systematic variations and evaluating their effects, researchers can build predictive models to guide the design of more effective compounds. nih.gov These studies often employ computational modeling to predict the binding modes and affinities of new derivatives. drugbank.com

Recent research has demonstrated the successful synthesis of various novel pyridine and sulfonamide derivatives, highlighting the chemical tractability of these scaffolds. ekb.egresearchgate.netresearchgate.netmdpi.com These established synthetic methodologies can be adapted and refined for the creation of next-generation this compound analogs.

Table 1: Strategies for Designing Next-Generation this compound Derivatives

| Strategy | Rationale | Potential Outcome |

| Substitution on Pyridine Ring | To modulate electronic and steric properties. | Enhanced target binding, improved selectivity, altered solubility. |

| Modification of N-Alkyl Group | To explore the impact of the methyl group on activity and metabolism. | Increased potency, improved pharmacokinetic properties. |

| Bioisosteric Replacement | To replace parts of the molecule with structurally similar groups. | Enhanced biological activity, reduced off-target effects. |

| Conformational Restriction | To lock the molecule in a bioactive conformation. | Increased affinity for the target, improved selectivity. |

Exploration of this compound in Combination Therapy

The potential of this compound in combination with other therapeutic agents represents a significant area for future investigation. Combination therapy is a cornerstone of modern medicine, often leading to enhanced efficacy, reduced drug resistance, and lower required doses of individual agents. nih.gov

Research in this area could explore:

Synergistic Antimicrobial Effects: Investigating the combination of this compound with existing antibiotics could reveal synergistic or additive effects against resistant bacterial strains. This approach could potentially rejuvenate the efficacy of older antibiotics. A study on a phenazopyridine-sulfonamide combination, for instance, explored its effectiveness against uropathogenic bacteria. nih.gov

Combination with Anticancer Agents: Given that sulfonamides have shown promise as anticancer agents, exploring the use of this compound alongside conventional chemotherapeutics or targeted therapies could offer new strategies for cancer treatment. ajchem-b.comresearchgate.net Such combinations could potentially overcome mechanisms of drug resistance or target multiple pathways involved in tumor growth.

Co-administration with Enzyme Inhibitors: If this compound is found to be a substrate for metabolic enzymes, co-administration with specific enzyme inhibitors could enhance its bioavailability and prolong its therapeutic effect.

A study on pyridine-based N-sulfonamides demonstrated that combining certain derivatives with the antiviral drug acyclovir (B1169) resulted in lower IC50 values than acyclovir alone, indicating a potent synergistic effect. researchgate.net This highlights the potential for this compound analogs in combination therapies.

Research into Advanced Drug Delivery Systems for this compound

The development of advanced drug delivery systems (DDS) is crucial for optimizing the therapeutic performance of pharmaceutical compounds. For this compound, novel delivery strategies could improve its solubility, stability, and targeting to specific sites in the body, thereby enhancing its efficacy and minimizing potential off-target effects. nih.gov

Future research could focus on:

Nanoparticle-based Carriers: Encapsulating this compound within nanoparticles, such as liposomes, polymeric micelles, or solid lipid nanoparticles, could improve its pharmacokinetic profile. Nanocarriers can protect the drug from premature degradation, control its release rate, and potentially target it to specific tissues or cells. researchgate.net

Targeted Delivery Systems: By conjugating this compound to targeting ligands (e.g., antibodies, peptides), it may be possible to deliver the compound specifically to diseased cells or tissues. This approach is particularly relevant for applications in oncology, where minimizing damage to healthy cells is paramount. nih.gov

Stimuli-responsive Systems: Designing delivery systems that release this compound in response to specific physiological or external stimuli (e.g., pH, temperature, enzymes) could provide a high degree of spatial and temporal control over drug release.

The use of hyaluronic acid-based nanocarriers is one such advanced technique, leveraging a polymer that is biocompatible and biodegradable and can be coupled with specific cell surface receptors for targeted delivery. nih.gov

Table 2: Potential Advanced Drug Delivery Systems for this compound

| Delivery System | Mechanism of Action | Potential Advantages |

| Liposomes | Encapsulation within a lipid bilayer. | Improved solubility of hydrophobic drugs, reduced toxicity, potential for targeted delivery. |

| Polymeric Nanoparticles | Entrapment or conjugation to a polymer matrix. | Controlled release, protection from degradation, surface modification for targeting. |

| Micelles | Self-assembly of amphiphilic molecules to encapsulate the drug. | Enhanced solubility of poorly water-soluble drugs, small size for improved tissue penetration. |

| Drug Conjugates | Covalent attachment to a targeting moiety (e.g., antibody). | High specificity for target cells, reduced systemic exposure. |

Identification of Novel Therapeutic Indications for this compound and its Analogs

The broad biological activity spectrum of sulfonamides and pyridine-containing compounds suggests that this compound and its analogs may have therapeutic applications beyond their initially investigated uses. ajchem-b.comnih.gov High-throughput screening and mechanism-of-action studies are essential for uncovering these new indications.

Potential new therapeutic areas to explore include:

Antiviral Activity: Sulfonamide derivatives have been investigated for their antiviral properties. ajchem-b.com Screening this compound and its analogs against a panel of viruses could identify novel antiviral agents.

Anti-inflammatory Effects: Some sulfonamides exhibit anti-inflammatory properties. Investigating the effect of this compound on inflammatory pathways and in models of inflammatory diseases could reveal new therapeutic opportunities.

Enzyme Inhibition: The sulfonamide moiety is a well-known pharmacophore for inhibiting various enzymes, such as carbonic anhydrases and proteases. ajchem-b.com Screening this compound against a diverse range of enzymes could identify novel and potent inhibitors with therapeutic potential in areas like cancer or metabolic diseases. nih.gov For example, certain pyridine acyl sulfonamide derivatives have been identified as novel COX-2 inhibitors. drugbank.com

Neurological Disorders: The pyridine scaffold is present in many centrally acting drugs. Exploring the potential of this compound and its derivatives to modulate neurological targets could lead to treatments for various neurological and psychiatric conditions. researchgate.net Analogs of 2-sulfonamidopyridine have been investigated as potent antagonists for the TRPV1 receptor, which is involved in pain signaling. nih.gov

The discovery of novel pyridine and pyrimidine (B1678525) carboxamides as potent and selective covalent inhibitors of Bruton's tyrosine kinase (Btk) highlights the potential of pyridine-based structures in targeting key signaling molecules involved in cancer and autoimmune diseases. nih.gov This underscores the importance of broad screening to uncover the full therapeutic potential of this compound and its derivatives.

Q & A

Q. What are the standard synthetic routes for N-Methylpyridine-3-sulfonamide, and how can spectral data validate its purity?

- Methodological Answer : The compound is typically synthesized via copper-catalyzed coupling reactions, such as the reaction of 3-bromopyridine with sulfonamide precursors under optimized conditions. Characterization involves FTIR (to confirm sulfonamide S=O and N-H stretches), (for methyl and pyridyl proton environments), and (to resolve aromatic and sulfonamide carbons). For example, Earthline Journal of Chemical Sciences (2022) reported peaks at 3.39 ppm (methyl group) and aromatic protons between 6.58–8.06 ppm in , aligning with literature sulfonamide profiles .

Q. What analytical techniques are critical for distinguishing this compound from structurally similar sulfonamides?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC) are essential. HRMS provides exact mass confirmation (e.g., [M+H]+ calculated for derivatives in ), while resolves subtle differences in substituent effects on the pyridine ring. For instance, shifts in sulfonamide carbonyl carbons (~165–170 ppm) help differentiate regioisomers .

Q. How is antimicrobial activity screened for sulfonamide derivatives, and what metrics indicate potential efficacy?

- Methodological Answer : Disk diffusion or broth microdilution assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) are standard. Minimum inhibitory concentration (MIC) values ≤ 50 µg/mL suggest promising activity. Earthline Journal (2022) reported "great potential" for N-pyridin-3-yl-benzenesulfonamide, though specific MIC data were not provided. Cross-validation with cytotoxicity assays (e.g., MTT on mammalian cells) is critical to rule off-target effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

- Methodological Answer : Use of 3-picoline or 3,5-lutidine as a base () enhances coupling efficiency between sulfonyl chlorides and amine precursors. Solvent selection (e.g., DMSO for polar intermediates) and catalytic N-arylsulfilimines reduce side reactions. For example, Dow AgroSciences’ method achieved >80% yield for triazolopyrimidine sulfonamides via in situ sulfilimine formation .

Q. What computational strategies are used to predict the biological interactions of this compound complexes?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to targets like DNA gyrase or human serum albumin (HSA). Density functional theory (DFT) calculations assess electronic properties influencing reactivity. highlighted palladium complexes of sulfonamides docked with HSA and E. coli DNA, identifying key hydrogen bonds and π-π interactions .

Q. How should researchers address contradictions in reported antimicrobial data for sulfonamide derivatives?

- Methodological Answer : Systematic meta-analysis (SPIDER tool in ) can reconcile discrepancies by comparing assay protocols (e.g., inoculum size, growth media). For example, variations in MIC values may arise from differences in bacterial strains or sulfonamide substituents. Re-evaluating compounds under standardized CLSI guidelines is recommended .

Q. What strategies enable the synthesis of chiral this compound derivatives for enantioselective studies?

- Methodological Answer : Asymmetric catalysis (e.g., chiral palladium complexes) or resolution via HPLC with chiral columns (e.g., ’s biscyanopropyl/phenyl GC columns) separates enantiomers. ’s synthesis of a methylsulfanylphenyl derivative employed palladium-catalyzed Suzuki-Miyaura coupling, adaptable for enantiopure intermediates .

Q. How do structural modifications (e.g., fluorination) alter the physicochemical and biological properties of this compound?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., -CF) enhances metabolic stability and membrane permeability. ’s trifluoromethylpyridine derivatives showed improved antiviral activity, while ’s difluorobenzenesulfonamide exhibited nanomolar IC values in kinase assays. LogP calculations and Hammett σ constants guide rational design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.